2-(3-Chloropyridin-4-yl)ethan-1-ol
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Overview
Description
2-(3-Chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H8ClNO It is a chlorinated derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloropyridine with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(3-Chloropyridin-4-yl)ethan-1-ol often involve large-scale chlorination reactions followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorinated pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 2-(3-chloropyridin-4-yl)acetaldehyde or 2-(3-chloropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(3-chloropyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-chloropyridine: Similar structure but with an acetyl group instead of a hydroxyl group.
1-(3-chloropyridin-4-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness
2-(3-Chloropyridin-4-yl)ethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the ethyl chain. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C7H8ClNO |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 |
InChI Key |
CGAZMALUVJWYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCO)Cl |
Origin of Product |
United States |
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